(triphenylphosphine)ruthenium(II) CAS No. 340810-50-6](/img/structure/B12059203.png)
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application in catalysis, particularly in metathesis reactions. The compound features a ruthenium center coordinated with a variety of ligands, including N-heterocyclic carbene (NHC), triphenylphosphine, and indenylidene groups, which contribute to its stability and reactivity.
准备方法
The synthesis of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the following steps:
Formation of NHC Ligand: The N-heterocyclic carbene ligand is synthesized from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride through deprotonation using a strong base.
Coordination to Ruthenium: The NHC ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine and 3-phenyl-1H-inden-1-ylidene.
Purification: The resulting complex is purified using techniques such as column chromatography to obtain the final product.
化学反应分析
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of reactions, including:
Metathesis Reactions: It is widely used as a catalyst in olefin metathesis reactions, where it facilitates the exchange of alkylidene groups between alkenes.
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center undergoes changes in oxidation state.
Substitution Reactions: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include alkenes, alkynes, and various bases and acids. The major products formed depend on the specific reaction conditions and substrates used.
科学研究应用
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has several scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in metathesis reactions, which are important for the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) involves the coordination of the ruthenium center to substrates, facilitating their transformation through metathesis or other catalytic processes. The NHC ligand stabilizes the ruthenium center, while the triphenylphosphine and indenylidene ligands enhance its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.
相似化合物的比较
Similar compounds to Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) include:
Grubbs Catalysts: These are also ruthenium-based metathesis catalysts but differ in their ligand structures.
Hoveyda-Grubbs Catalysts: These feature a chelating ligand that enhances stability and activity.
Schrock Catalysts: These are molybdenum or tungsten-based metathesis catalysts with different ligand environments.
The uniqueness of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) lies in its specific ligand combination, which provides a balance of stability and reactivity, making it highly effective for various catalytic applications.
属性
CAS 编号 |
340810-50-6 |
|---|---|
分子式 |
C54H51Cl2N2PRu |
分子量 |
930.9 g/mol |
IUPAC 名称 |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;triphenylphosphane |
InChI |
InChI=1S/C21H26N2.C18H15P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;1-15H;1-9,11H;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
KMIRIERKOXPLKS-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
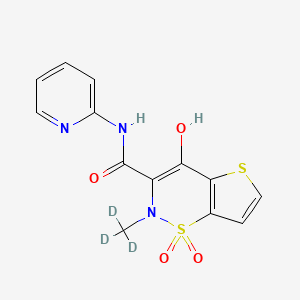


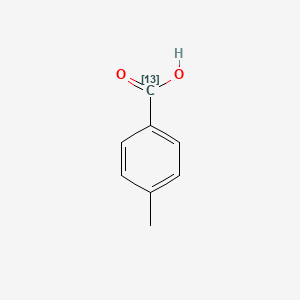
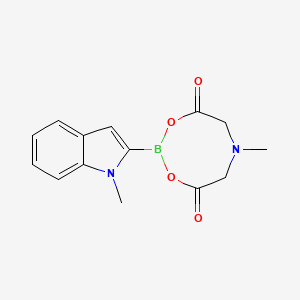
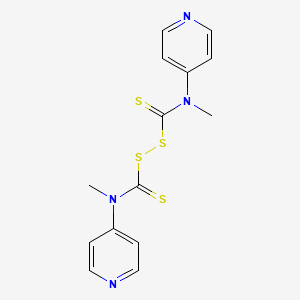

![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
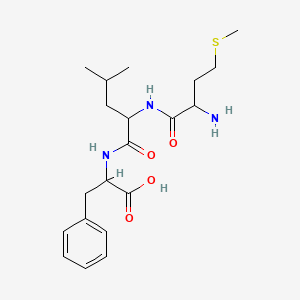
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)


